molecular formula C17H13ClFN3O2S B2471014 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide CAS No. 1396853-87-4

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide

Cat. No.: B2471014
CAS No.: 1396853-87-4
M. Wt: 377.82
InChI Key: KWVAGXZBTWRKPZ-UHFFFAOYSA-N
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Description

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 4-chloro-1,3-benzothiazole moiety and a 2-fluorophenyl group attached to an azetidine ring

Scientific Research Applications

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of 4-chloro-1,3-benzothiazole: This can be achieved through the cyclization of 2-chloroaniline with carbon disulfide and sulfur monochloride.

    Attachment of the 2-fluorophenyl group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzoyl chloride.

    Formation of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate azetidine precursor.

    Coupling of the benzothiazole and azetidine moieties: This step involves the coupling of the 4-chloro-1,3-benzothiazole and the azetidine ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole or azetidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-chlorophenyl)azetidine-1-carboxamide
  • 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-bromophenyl)azetidine-1-carboxamide
  • 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-methylphenyl)azetidine-1-carboxamide

Uniqueness

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-11-4-3-7-14-15(11)21-17(25-14)24-10-8-22(9-10)16(23)20-13-6-2-1-5-12(13)19/h1-7,10H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAGXZBTWRKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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